(2,3,4-Trifluorophenyl)methanesulfonamide

Description

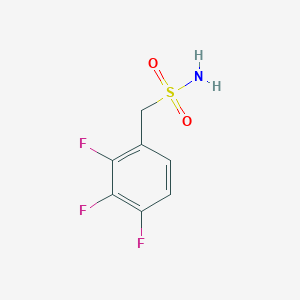

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6F3NO2S |

|---|---|

Molecular Weight |

225.19 g/mol |

IUPAC Name |

(2,3,4-trifluorophenyl)methanesulfonamide |

InChI |

InChI=1S/C7H6F3NO2S/c8-5-2-1-4(3-14(11,12)13)6(9)7(5)10/h1-2H,3H2,(H2,11,12,13) |

InChI Key |

IOAXTNNJRORWLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CS(=O)(=O)N)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,4 Trifluorophenyl Methanesulfonamide

Retrosynthetic Analysis of the (2,3,4-Trifluorophenyl)methanesulfonamide Structure

A retrosynthetic analysis of this compound simplifies the complex structure into readily available starting materials. The primary disconnection strategy involves breaking the nitrogen-sulfur (N-S) bond of the sulfonamide group. This approach leads to two key synthons: a 2,3,4-trifluoroaniline (B1293922) moiety and a methanesulfonyl moiety.

This disconnection suggests a forward synthesis commencing from 2,3,4-trifluoroaniline and a suitable methanesulfonylating agent, such as methanesulfonyl chloride. This is a common and effective strategy for the formation of N-aryl sulfonamides.

Conventional Synthetic Routes to this compound

Conventional methods for the synthesis of this compound primarily rely on the reaction of a trifluorinated aniline (B41778) derivative with a methanesulfonylating agent.

Synthesis from 2,3,4-Trifluoroaniline Precursors

The most direct and widely utilized conventional route for the synthesis of this compound involves the reaction of 2,3,4-trifluoroaniline with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Chemical Reactivity and Derivatization Strategies of 2,3,4 Trifluorophenyl Methanesulfonamide

Reactivity of the Sulfonamide N-H Proton

The proton on the nitrogen atom of the sulfonamide group is acidic, making it a primary site for various chemical transformations. This acidity allows for deprotonation by a suitable base, generating a nucleophilic sulfonamide anion that can participate in a range of reactions.

N-Alkylation: The deprotonated sulfonamide can readily undergo N-alkylation with various alkylating agents, such as alkyl halides or alcohols, to furnish N-alkylated sulfonamides. This reaction is a fundamental method for introducing diverse alkyl substituents onto the sulfonamide nitrogen. The general conditions for such reactions often involve a base to deprotonate the sulfonamide, followed by the addition of the alkylating agent. Metal catalysts, such as those based on iron or copper, have been shown to facilitate the N-alkylation of sulfonamides with alcohols through a "borrowing hydrogen" methodology.

N-Acylation: Similarly, the sulfonamide nitrogen can be acylated using acylating agents like acyl chlorides or anhydrides. This reaction typically proceeds in the presence of a base or a Lewis acid catalyst. Metal triflates, for instance, have been demonstrated to be effective catalysts for the acylation of sulfonamides. The resulting N-acylsulfonamides are valuable intermediates in organic synthesis and can exhibit interesting biological activities.

| Reagent Type | General Reaction Conditions | Product Type |

| Alkyl Halide | Base (e.g., K₂CO₃, NaH) in a suitable solvent (e.g., DMF, THF) | N-Alkylsulfonamide |

| Alcohol | Metal catalyst (e.g., FeCl₂, Cu(I) complex), Base | N-Alkylsulfonamide |

| Acyl Chloride | Base (e.g., Pyridine (B92270), Et₃N) or Lewis Acid (e.g., Cu(OTf)₂) | N-Acylsulfonamide |

| Acyl Anhydride | Lewis Acid catalyst (e.g., Cu(OTf)₂) | N-Acylsulfonamide |

The formation of N-substituted sulfonamides extends beyond simple alkylation and acylation. The nucleophilic sulfonamide anion can react with a variety of electrophiles to introduce a wide array of functional groups. For instance, reaction with sulfonyl chlorides can lead to the formation of di-sulfonated amines. The versatility of the sulfonamide group allows for the synthesis of a diverse library of N-substituted derivatives with potential applications in medicinal chemistry and materials science.

Transformations at the Benzylic Methylene (B1212753) Group

The methylene group situated between the trifluorophenyl ring and the sulfonyl group is a benzylic position. The C-H bonds at this position are generally more reactive than those of a simple alkane due to the ability of the adjacent aromatic ring to stabilize radical or anionic intermediates through resonance.

The benzylic protons of (2,3,4-Trifluorophenyl)methanesulfonamide are expected to be acidic enough to be removed by a strong base, forming a benzylic carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of functional groups at the α-position. Such reactions could include alkylation, aldol-type condensations, and Michael additions. The electron-withdrawing nature of the trifluorophenyl and sulfonyl groups would further enhance the acidity of these protons, facilitating their removal.

Oxidative Manipulations: The benzylic methylene group is susceptible to oxidation. Strong oxidizing agents can potentially oxidize the methylene group to a carbonyl group, yielding a ketone. The specific conditions and reagents would determine the outcome of the oxidation. For instance, N-(arylsulfonyl)benzylamines can be oxidized to N-arylsulfonylimines, suggesting that the benzylic C-H bond is reactive towards oxidation.

Reductive Manipulations: While the methylene group itself is already in a reduced state, reductive conditions are not typically applied to this part of the molecule unless other reducible functional groups are present. However, if the methylene group were to be oxidized to a carbonyl, it could then be subjected to reduction back to a methylene group or to a hydroxyl group, depending on the reducing agent used.

| Transformation | Reagent Type | Potential Product |

| α-Alkylation | Strong Base (e.g., n-BuLi), Alkyl Halide | α-Alkyl-(2,3,4-Trifluorophenyl)methanesulfonamide |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄, CrO₃) | (2,3,4-Trifluorobenzoyl)methanesulfonamide |

Aromatic Substitution Reactions on the Trifluorophenyl Ring

The 2,3,4-trifluorophenyl ring is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the three fluorine atoms. Electrophilic attack on this ring would be significantly slower compared to benzene. The directing effect of the substituents (three fluorine atoms and the methanesulfonamidomethyl group) would influence the position of any potential substitution. The fluorine atoms are ortho, para-directing but deactivating, while the methanesulfonamidomethyl group is likely to be weakly deactivating and meta-directing with respect to its point of attachment.

Conversely, the electron-deficient nature of the trifluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAг). A strong nucleophile could potentially displace one of the fluorine atoms, particularly those at the ortho or para positions to the other electron-withdrawing groups. The feasibility of such a reaction would depend on the reaction conditions and the nature of the nucleophile.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for polyfluoroarenes due to the high electronegativity of fluorine, which activates the aromatic ring towards attack by nucleophiles. nih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the expulsion of a fluoride (B91410) ion. stackexchange.commasterorganicchemistry.com

In the case of this compound, the trifluorinated ring is highly activated for SNAr. The methanesulfonamide (B31651) group (-NHSO2CH3) is also electron-withdrawing, further enhancing the ring's electrophilicity. The regioselectivity of the substitution is directed by the substituents present. Typically, nucleophilic attack is favored at positions ortho or para to strong electron-withdrawing groups. wikipedia.orglibretexts.org

For this compound, substitution is most likely to occur at the C4 position, as the fluorine atom at this position is para to the sulfonamide group and ortho to the fluorine at C3. This position is electronically activated, and its substitution leads to the formation of a more stable Meisenheimer intermediate. The fluorine at C2 is also activated (ortho to the sulfonamide), but substitution at C4 is often preferred.

Common nucleophiles used in SNAr reactions on polyfluoroarenes include alkoxides (to form ethers), amines (to form anilines), and thiols (to form thioethers). nih.gov The reaction conditions typically involve a polar aprotic solvent, such as DMF or DMSO, and a base to either generate the nucleophile in situ or neutralize the HF produced.

| Position on Ring | Activating Groups | Relative Reactivity | Potential Products (with Nu-) |

|---|---|---|---|

| C4-F | para to -NHSO2CH3, ortho to C3-F | High | (2,3-Difluoro-4-nucleophilic-phenyl)methanesulfonamide |

| C2-F | ortho to -NHSO2CH3, ortho to C3-F | Moderate | (3,4-Difluoro-2-nucleophilic-phenyl)methanesulfonamide |

| C3-F | meta to -NHSO2CH3 | Low | Minor or no product |

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position to form an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be trapped with various electrophiles.

For this compound, there are two potential directing groups: the fluorine atoms and the sulfonamide group.

Fluorine as a DMG: Fluorine is known to be a potent DMG, directing lithiation to the adjacent carbon. researchgate.net In this molecule, the fluorine at C2 could direct metalation to C3, and the fluorine at C4 could direct metalation to C3 or C5.

Sulfonamide as a DMG: The sulfonamide group is an excellent DMG. The reaction begins with the deprotonation of the acidic N-H proton by a strong base (like n-butyllithium) to form a lithium amide. This amide then directs a second equivalent of the base to deprotonate the ortho position (C6).

The outcome of the DoM reaction is determined by the competition between these directing groups. The N-anion of the deprotonated sulfonamide is generally a very strong directing group, suggesting that metalation is most likely to occur at the C6 position. Following metalation, the resulting aryllithium species can react with a range of electrophiles, such as aldehydes, ketones, carbon dioxide, or sources of iodine, to introduce new functional groups.

| Directing Group | Position of Metalation | Electrophile (E+) | Resulting Product Structure |

|---|---|---|---|

| -N(Li)SO2CH3 | C6 | I2 | (2,3,4-Trifluoro-6-iodophenyl)methanesulfonamide |

| -N(Li)SO2CH3 | C6 | CO2, then H+ | 2-Amino-3,4,5-trifluorobenzoic acid derivative |

| -N(Li)SO2CH3 | C6 | DMF | 2-Amino-3,4,5-trifluorobenzaldehyde derivative |

| Fluorine | C5 | Generic (E+) | (2,3,4-Trifluoro-5-electrophilic-phenyl)methanesulfonamide |

Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

While the C-F bonds of polyfluoroarenes can participate directly in some cross-coupling reactions, a more common and versatile strategy involves converting a C-H or C-F bond into a more reactive functional group, such as a C-I, C-Br, or C-B(OR)2 bond. Derivatives of this compound, prepared via methods like DoM, are excellent substrates for a variety of metal-catalyzed cross-coupling reactions.

For instance, an iodinated derivative, such as N-(2,3,4-Trifluoro-6-iodophenyl)methanesulfonamide, can be synthesized and subsequently used in well-established cross-coupling protocols. These reactions are fundamental in modern organic synthesis for the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: The iodinated derivative can be coupled with boronic acids or esters in the presence of a palladium catalyst to form biaryl structures.

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, yields aryl-alkyne conjugates. The synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide via a Sonogashira coupling of an iodo-precursor has been reported, demonstrating the viability of this approach. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the aryl iodide with various primary or secondary amines to form substituted aniline (B41778) derivatives.

Heck Coupling: The formation of C-C bonds can be achieved by reacting the aryl iodide with alkenes in the presence of a palladium catalyst.

These cross-coupling reactions provide a modular approach to synthesizing a wide array of complex analogues, starting from the this compound scaffold.

Synthesis of Designed Analogues and Structural Homologues of this compound

The synthesis of analogues and homologues of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. The synthetic strategies generally involve the coupling of an appropriate aniline with a sulfonyl chloride.

Synthesis of Analogues: Analogues can be designed by modifying either the aromatic ring or the sulfonamide moiety.

Modification of the Sulfonamide Group: 2,3,4-Trifluoroaniline (B1293922) can serve as a common precursor. Its reaction with a variety of sulfonyl chlorides (R-SO2Cl) in the presence of a base like pyridine or triethylamine (B128534) yields a series of N-(2,3,4-Trifluorophenyl)sulfonamides with different 'R' groups (e.g., ethyl, propyl, phenyl, substituted phenyl).

Modification of the Aromatic Ring: Methanesulfonyl chloride can be reacted with various substituted trifluoroanilines to generate analogues with different substitution patterns on the phenyl ring. These precursors can be prepared through multi-step syntheses or functional group interconversions.

The general reaction is as follows: Ar-NH2 + R-SO2Cl → Ar-NH-SO2-R + HCl

Synthesis of Structural Homologues: Structural homologues, such as those containing a methylene spacer between the aromatic ring and the sulfur atom, can also be synthesized. For example, (2,3,4-Trifluorophenyl)methanamine can be reacted with methanesulfonyl chloride to produce N-((2,3,4-Trifluorophenyl)methyl)methanesulfonamide. This introduces greater conformational flexibility, which can significantly impact the molecule's biological properties.

These synthetic approaches allow for the systematic variation of the compound's structure, enabling the fine-tuning of its physicochemical and biological properties.

Applications of 2,3,4 Trifluorophenyl Methanesulfonamide in Advanced Organic Synthesis

Utilization as a Key Building Block in Complex Molecule Construction

The structure of (2,3,4-Trifluorophenyl)methanesulfonamide, featuring a trifluorinated aromatic ring and an acidic N-H bond, theoretically positions it as a versatile building block in the synthesis of complex organic molecules.

As a functionalized arene, this compound could serve as a precursor to more complex synthetic intermediates. The trifluorinated phenyl ring can be further functionalized through electrophilic or nucleophilic aromatic substitution, although the strong electron-withdrawing nature of the fluorine atoms and the methanesulfonamide (B31651) group would influence the regioselectivity of such reactions. The sulfonamide moiety itself can be a directing group in certain transformations.

Role in the Development of New Synthetic Methodologies

The development of novel synthetic methodologies is a cornerstone of modern organic chemistry. While there are no specific new synthetic methods reported to date that uniquely utilize this compound, its structural features suggest potential areas of exploration. For instance, the acidic proton of the sulfonamide could be leveraged in the design of new Brønsted acid catalysts. The trifluorophenyl group could also play a role in tuning the properties of organometallic reagents or catalysts.

Design and Synthesis of Chemically Diverse Compound Libraries

Compound libraries are essential for drug discovery and high-throughput screening. The synthesis of libraries based on the this compound scaffold could be achieved by systematically varying substituents on the phenyl ring (if synthetically feasible) or by derivatizing the sulfonamide nitrogen. Such a library would offer a collection of molecules with a range of electronic and steric properties, driven by the trifluorophenyl moiety.

Table 1: Potential Diversification Points of this compound for Compound Library Synthesis

| Diversification Point | Potential Modifications | Resulting Properties |

|---|---|---|

| Sulfonamide Nitrogen | Alkylation, Acylation, Arylation | Varied steric bulk and electronic properties around the nitrogen atom. |

| Aromatic Ring | Further substitution (e.g., nitration, halogenation) | Altered electronic profile and potential for further functionalization. |

Application in Catalysis and Ligand Design

The electron-withdrawing nature of the trifluorophenyl group could make the sulfonamide nitrogen of this compound a coordinating atom in the design of new ligands for catalysis. By attaching chelating groups to the aromatic ring or the sulfonamide, it is conceivable to create ligands with unique electronic and steric environments for metal centers. However, there is no current research available that demonstrates the application of this specific compound in catalysis or as a ligand.

Emerging Applications in Materials Chemistry or Supramolecular Chemistry

The field of materials and supramolecular chemistry often leverages molecules with specific electronic and intermolecular interaction capabilities. The trifluorophenyl group of this compound could participate in non-covalent interactions such as π-stacking and halogen bonding. The sulfonamide moiety is a well-known hydrogen bond donor and acceptor. These features suggest a potential for this compound to be used in the rational design of self-assembling systems, liquid crystals, or other functional materials. To date, however, such applications for this specific molecule have not been reported.

Computational and Theoretical Investigations of 2,3,4 Trifluorophenyl Methanesulfonamide

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations, typically employing Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For (2,3,4-Trifluorophenyl)methanesulfonamide, the HOMO is expected to be localized primarily on the methanesulfonamide (B31651) group and the phenyl ring, particularly at the positions with higher electron density. The LUMO is likely to be distributed over the trifluorinated phenyl ring, with significant contributions from the carbon atoms bonded to the fluorine atoms, due to their electron-withdrawing nature.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents illustrative data that would be obtained from a typical DFT calculation.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

The charge distribution within a molecule provides critical information about its polarity and the regions susceptible to electrophilic or nucleophilic attack. An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the molecule's surface. On an ESP map, regions of negative potential (typically colored red) indicate areas with an excess of electrons and are prone to attack by electrophiles. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.

In this compound, the ESP map would likely show negative potential around the oxygen atoms of the sulfonamide group and the fluorine atoms, due to their high electronegativity. Positive potential would be expected around the hydrogen atoms of the methyl and amine groups, and potentially on the carbon atom of the sulfonyl group.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule can significantly influence its physical and chemical properties. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and their relative energies. For a flexible molecule like this compound, rotation around the C-S and S-N bonds can lead to different conformers. Computational methods can be used to perform a systematic search for these low-energy conformers.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal information about conformational changes, molecular flexibility, and intermolecular interactions in different environments, such as in a solvent.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound This table illustrates the kind of data generated from a conformational analysis.

| Conformer | Dihedral Angle (°C-S-N-H) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60 | 0.00 |

| 2 | 180 | 1.5 |

Reaction Mechanism Studies via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. It allows for the characterization of transition states and the elucidation of reaction pathways, providing insights that can be difficult to obtain through experiments alone.

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. By locating and characterizing the transition state for a given reaction, chemists can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. Computational methods can be used to search for transition state structures and calculate their energies.

For reactions involving this compound, such as deprotonation or nucleophilic substitution, computational modeling could be used to map out the entire reaction pathway, from reactants to products, via the transition state.

Computational chemistry can be used to predict the reactivity of a molecule and the selectivity of its reactions. For example, by comparing the activation energies for different possible reaction pathways, it is possible to predict which product is most likely to form (regioselectivity and stereoselectivity). The electronic properties calculated, such as the FMOs and ESP map, also provide a basis for predicting where and how a molecule is likely to react. The trifluorophenyl group, with its strong electron-withdrawing properties, is expected to significantly influence the reactivity of the methanesulfonamide moiety.

Spectroscopic Property Prediction from First Principles

The theoretical prediction of spectroscopic properties from first principles, primarily through quantum mechanical methods like Density Functional Theory (DFT), provides deep insights into the molecular structure and vibrational dynamics of sulfonamides. nih.gov This computational approach allows for the simulation of infrared (IR) and Raman spectra, which can be correlated with experimental findings to provide detailed assignments of vibrational modes. nih.gov For a molecule like this compound, these calculations are crucial for understanding its conformational and electronic characteristics.

The process begins with the optimization of the molecule's geometry to find its most stable conformation. researchgate.net Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) has proven effective for sulfonamide systems. nih.gov Following geometry optimization, vibrational frequency calculations are performed. These computations yield the harmonic vibrational modes, their corresponding wavenumbers, and their IR and Raman intensities. researchgate.net The assignment of these calculated modes to specific molecular motions, such as stretching, bending, or torsion, is typically accomplished through a potential energy distribution (PED) analysis. nih.gov

For sulfonamide derivatives, several characteristic vibrational bands are of primary interest. The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are typically strong and appear in distinct regions of the IR spectrum. nih.gov Theoretical studies on similar compounds have computed these S=O stretching vibrations to be around 1298 cm⁻¹ (asymmetric) and 1157 cm⁻¹ (symmetric). nih.gov The S-N stretching vibration is another key marker for the sulfonamide linkage, with computed values often appearing around 847 cm⁻¹. nih.gov The N-H stretching vibration of the sulfonamide moiety is also a significant feature, calculated to be in the region of 3496 cm⁻¹. nih.gov

In the case of this compound, DFT calculations would predict the vibrational frequencies for these functional groups, as well as for the trifluorophenyl ring. The C-F stretching and bending modes, along with the aromatic C-H and C-C vibrations, would be identified. nih.gov A comparison between the theoretical spectrum and an experimental spectrum is essential for validating the computational model and ensuring accurate assignments. nih.govresearchgate.net Such validated models can then be used to explore intermolecular interactions in the solid state, which can alter the vibrational modes of the molecule. nih.gov

Below is an illustrative table of predicted vibrational frequencies and their assignments for this compound, based on typical values for related sulfonamide compounds as determined by DFT calculations.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3495 | ν(N-H) | N-H Stretching |

| 3100 - 3000 | ν(C-H) | Aromatic C-H Stretching |

| 1580 | ν(C=C) | Aromatic Ring Stretching |

| 1330 | νₐₛ(SO₂) | Asymmetric SO₂ Stretching |

| 1250 | ν(C-F) | C-F Stretching |

| 1160 | νₛ(SO₂) | Symmetric SO₂ Stretching |

| 850 | ν(S-N) | S-N Stretching |

Note: This table is interactive. Users can sort the data by clicking on the column headers. The values are representative and derived from computational studies on analogous sulfonamide structures. nih.gov

First-principles calculations also extend to predicting nuclear magnetic resonance (NMR) parameters. While comparing theoretical and experimental N-H proton signals can be complex due to environmental and solvent effects, the chemical shifts for ¹³C and other ¹H nuclei generally show good agreement with experimental data. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Sulfonamide Derivatives

Quantitative Structure-Property Relationship (QSPR) studies are a powerful chemometric tool used to develop predictive models that correlate the structural features of molecules with their physicochemical properties. researchgate.net For sulfonamide derivatives, QSPR models can predict a wide range of properties, including thermal energy, heat capacity, entropy, and lipophilicity, using calculated molecular descriptors. researchgate.netmdpi.com This approach is valuable for estimating properties that are difficult or costly to determine experimentally. researchgate.net

The development of a QSPR model involves several key steps. First, a dataset of molecules with known properties is assembled. For a study including this compound, a series of structurally related sulfonamides would be selected. researchgate.net Next, a variety of molecular descriptors are calculated for each molecule. These descriptors fall into several categories:

Topological indices: These describe the connectivity of atoms in a molecule, such as the Randić (¹X), Balaban (J), Wiener (W), and Harary (H) indices. researchgate.net

Quantum chemical descriptors: These are derived from quantum mechanical calculations and relate to the electronic structure of the molecule. Examples include the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.govresearchgate.net

Once the descriptors are calculated, statistical methods, most commonly Multiple Linear Regression (MLR), are employed to build a mathematical equation that links a selection of descriptors to the property of interest. researchgate.net The goal is to create a statistically robust model with high predictive power, which is assessed through validation techniques like cross-validation. medwinpublisher.org

For instance, a QSPR study on 41 sulfonamides found that a combination of the Balaban (J) index, LUMO energy (Elumo), and Harary (H) index could effectively predict heat capacity (Cv) and entropy (S). researchgate.net Similarly, the Randić index (¹X), Balaban index (J), and Elumo were useful for predicting thermal energy (Eth). researchgate.net Other QSPR studies have focused on modeling lipophilicity, a critical parameter in drug design, using chromatographically determined indices and relating them to structural descriptors. mdpi.com These models help in understanding which molecular properties govern a specific macroscopic behavior. mdpi.com

The table below presents examples of descriptors that would be calculated and used in a QSPR study of sulfonamide derivatives.

| Descriptor Type | Descriptor Name | Description |

| Topological | Wiener Index (W) | Represents the sum of distances between all pairs of atoms. |

| Topological | Randić Index (¹X) | A measure of molecular branching. |

| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, relates to electron affinity. nih.gov |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, relates to ionization potential. nih.gov |

| Quantum Chemical | Dipole Moment (μ) | A measure of the overall polarity of the molecule. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity. |

Note: This table is interactive. Users can sort the data by clicking on the column headers. These descriptors form the basis for building predictive QSPR models for compounds like this compound. researchgate.netmdpi.com

By applying these computational methodologies, researchers can gain a comprehensive understanding of the spectroscopic and physicochemical properties of this compound and other sulfonamide derivatives, facilitating further research and development.

Future Directions and Research Perspectives for 2,3,4 Trifluorophenyl Methanesulfonamide

Development of Innovative and Sustainable Synthetic Routes

The synthesis of sulfonamides is a well-established area of organic chemistry, yet there remains a continuous drive for greener and more efficient methods. tandfonline.comrsc.org Future research into the synthesis of (2,3,4-Trifluorophenyl)methanesulfonamide could pivot towards sustainable methodologies that minimize waste and environmental impact.

One promising avenue is the adoption of photocatalysis , which utilizes light energy to drive chemical reactions under mild conditions. acs.orgrsc.orgnih.gov The development of a photocatalytic route to this compound could offer a more sustainable alternative to traditional methods that often rely on harsh reagents and elevated temperatures. Another area ripe for exploration is the use of green solvents , such as γ-valerolactone or ionic liquids, which can reduce the environmental footprint of the synthesis process. researchgate.netnih.gov Research in this area would not only provide a more environmentally friendly pathway to the target molecule but also contribute to the broader field of sustainable chemistry. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, high selectivity, reduced energy consumption | Development of suitable photocatalysts, optimization of light source and reaction parameters |

| Green Solvents | Reduced environmental impact, potential for catalyst recycling | Screening of various green solvents, investigation of solvent effects on reaction kinetics and yield |

| Flow Chemistry | Enhanced safety and scalability, precise control over reaction conditions | Design of continuous flow reactors, integration of in-line purification and analysis |

Discovery of Novel Reactivity and Transformation Pathways

The trifluorophenyl and methanesulfonamide (B31651) moieties of this compound offer a playground for exploring novel chemical transformations. The electron-withdrawing nature of the fluorine atoms can significantly influence the reactivity of the aromatic ring, opening up possibilities for unique functionalization reactions.

A key area of future research will be the exploration of late-stage functionalization of the sulfonamide group. Recent advances have shown that sulfonamides can be converted into valuable sulfonyl radical intermediates, enabling a range of carbon-sulfur and carbon-nitrogen bond-forming reactions. nih.gov Applying these methodologies to this compound could lead to the synthesis of a diverse library of derivatives with potentially interesting biological or material properties. Furthermore, the trifluorinated phenyl ring presents opportunities for selective C-H activation and functionalization, allowing for the introduction of additional substituents to fine-tune the molecule's properties.

Expansion of Synthetic Utility and Applications

The unique electronic properties conferred by the trifluorophenyl group suggest that this compound could find applications in both medicinal chemistry and materials science. The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs. ajchem-b.comresearchgate.net

Future research should focus on synthesizing and screening a library of compounds derived from this compound for various biological activities. For instance, fluorinated benzenesulfonamides have shown potential as inhibitors of amyloid-β aggregation, which is relevant to Alzheimer's disease. stmarys-ca.eduresearchgate.net The specific substitution pattern of the fluorine atoms in this compound may lead to unique interactions with biological targets. In the realm of materials science, the high thermal and chemical stability often associated with fluorinated compounds could make this molecule a valuable building block for high-performance polymers and functional materials. nbinno.comnbinno.com

| Potential Application Area | Rationale | Research Direction |

| Medicinal Chemistry | Sulfonamides are established pharmacophores; fluorine can enhance metabolic stability and binding affinity. alfa-chemistry.comresearchgate.net | Synthesis of derivatives and screening for antibacterial, anticancer, and enzyme inhibitory activity. |

| Agrochemicals | Fluorinated compounds are prevalent in modern pesticides and herbicides. | Evaluation of herbicidal and insecticidal properties of the parent compound and its derivatives. |

| Materials Science | Organofluorine compounds exhibit unique properties like thermal stability and chemical resistance. researchgate.netwikipedia.org | Incorporation into polymers to create materials with enhanced durability and specialized functionalities. |

Advanced Integration with Automation and High-Throughput Experimentation

The future of chemical research is increasingly intertwined with automation and high-throughput experimentation (HTE). oxfordglobal.comresearchgate.netacs.org These technologies can significantly accelerate the pace of discovery by enabling the rapid synthesis and screening of large numbers of compounds.

For this compound, the integration of automated synthesis platforms could facilitate the efficient production of a diverse library of derivatives for structure-activity relationship (SAR) studies. nih.govnih.gov By coupling automated synthesis with high-throughput screening (HTS) , researchers can quickly identify compounds with desired biological activities or material properties. thermofisher.comufl.edumsu.edu This approach not only enhances efficiency but also allows for a more systematic exploration of the chemical space around the core structure of this compound.

Interdisciplinary Research Opportunities Involving this compound

The multifaceted potential of this compound makes it an ideal candidate for interdisciplinary research. Collaborations between synthetic chemists, medicinal chemists, materials scientists, and computational chemists will be crucial to unlocking its full potential.

Computational modeling can play a vital role in predicting the properties and reactivity of this compound and its derivatives, guiding experimental efforts. For example, docking studies could predict the binding of these compounds to various biological targets, helping to prioritize synthetic efforts. nih.gov In materials science, computational simulations could predict the bulk properties of polymers incorporating this fluorinated monomer. The synergy between experimental and computational approaches will be essential for the efficient and effective exploration of this promising molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.